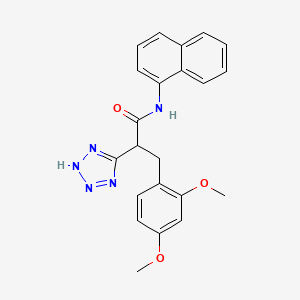

3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Description

The compound 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide (CAS: 483995-02-4) is a propanamide derivative featuring a 2,4-dimethoxyphenyl group, a tetrazole ring, and a 1-naphthyl substituent. Its molecular formula is C₁₉H₂₁N₅O₄, with a molecular weight of 383.40 g/mol . The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-29-16-11-10-15(20(13-16)30-2)12-18(21-24-26-27-25-21)22(28)23-19-9-5-7-14-6-3-4-8-17(14)19/h3-11,13,18H,12H2,1-2H3,(H,23,28)(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBAENTVDPIHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

Coupling Reactions: The dimethoxyphenyl and naphthyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an activated carboxylic acid derivative (e.g., an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the nitro groups would produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table compares the target compound with analogs differing in substituents and functional groups:

Impact of Substituents on Properties

- In contrast, the 4-methoxy analog (sc-493158) may improve aqueous solubility .

- Naphthyl vs. Phenyl : The 1-naphthyl group in the target compound offers greater steric bulk and hydrophobicity compared to smaller substituents (e.g., ethylphenyl in ), which could enhance binding to hydrophobic protein pockets but reduce solubility.

Spectroscopic Characterization

- IR Spectroscopy : Tetrazole rings exhibit C=N stretches near 1657 cm⁻¹ and NH stretches around 3289 cm⁻¹ . Methoxy groups show symmetric/asymmetric C-O-C vibrations near 1250–1050 cm⁻¹ .

- NMR : The 1-naphthyl group in the target compound would display aromatic proton signals in the δ 7.2–8.5 ppm range, while methoxy protons resonate near δ 3.8–4.0 ppm .

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with a tetrazole ring , which is known for its diverse biological activities. The presence of dimethoxyphenyl and naphthyl groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many derivatives of tetrazole have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Compounds containing aromatic rings often demonstrate anti-inflammatory properties.

- Antimicrobial Properties : Certain derivatives have been evaluated for their ability to combat bacterial and fungal infections.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Interference with Cell Signaling Pathways : It could modulate pathways such as MAPK or PI3K/Akt, leading to altered cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Anticancer Studies

A study focusing on the anticancer properties of related tetrazole derivatives revealed significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value in the micromolar range, indicating potent activity against breast and colon cancer cells .

Anti-inflammatory Effects

Research has also indicated that compounds similar to this compound exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Data Tables

Case Studies

-

Case Study on Anticancer Activity :

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. -

Case Study on Anti-inflammatory Effects :

A model of acute inflammation was used to evaluate the anti-inflammatory properties of the compound. Treatment resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.